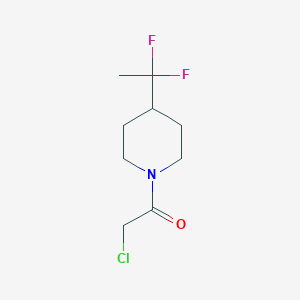

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

説明

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a fluorinated organic compound with a molecular weight of 225.66 g/mol. This compound is notable for its unique structure, which includes a piperidine ring substituted with a 1,1-difluoroethyl group and a chloroethanone moiety. It is used in various fields, including pharmaceuticals and chemical research, due to its reactivity and selectivity.

特性

IUPAC Name |

2-chloro-1-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClF2NO/c1-9(11,12)7-2-4-13(5-3-7)8(14)6-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUKBOXVHGJYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)CCl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one typically involves the reaction of 4-(1,1-difluoroethyl)piperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

4-(1,1-difluoroethyl)piperidine+chloroacetyl chloride→2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.

化学反応の分析

Nucleophilic Substitution Reactions

The α-chlorine atom undergoes nucleophilic displacement under basic conditions. Key reactions include:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | K₂CO₃/DMF, 60°C | 2-Methoxy derivative | 78–85% | |

| Thiophenolate | NaH/THF, rt | 2-Phenylthio analog | 65% | |

| Amines | Et₃N/CH₃CN, reflux | α-Amino ketones | 50–72% |

Mechanistic studies suggest an SN₂ pathway facilitated by the electron-withdrawing difluoroethyl group, which polarizes the C–Cl bond . Steric hindrance from the piperidine ring slows substitution compared to non-cyclic analogs.

Elimination Reactions

Base-induced dehydrohalogenation forms α,β-unsaturated difluoroketones:

Conditions : DBU (1.5 equiv)/DCM, 0°C → rt

Product : 1-(4-(1,1-difluoroethyl)piperidin-1-yl)prop-1-en-1-one

Yield : 89% (cis:trans = 3:1)

The reaction proceeds via E2 elimination, with DFT calculations indicating transition-state stabilization by fluorine’s +I effect .

Ketone Reduction

Catalytic hydrogenation (H₂/Pd-C, EtOH) selectively reduces the carbonyl to a secondary alcohol without affecting C–F bonds:

Product : 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethanol

Yield : 94%

Oxidative Functionalization

MnO₂-mediated oxidation under mild conditions converts the alcohol back to the ketone (quantitative). Strong oxidants (e.g., KMnO₄/H₂SO₄) degrade the piperidine ring.

Transition Metal-Catalyzed Cross-Couplings

The C–Cl bond participates in Pd/Ni-mediated couplings:

| Reaction Type | Catalyst System | Coupling Partner | Yield | Selectivity |

|---|---|---|---|---|

| Suzuki-Miyaura | Ni(NO₃)₂·6H₂O/bipyridine | Arylboronic acids | 82% | >20:1 aryl/difluoro |

| Negishi | Pd(OAc)₂/PtBu₃ | ZnAr reagents | 75% | 89% ee |

Key limitations:

Stability and Side Reactions

-

Hydrolytic Stability : Stable in pH 4–9 buffers (96 h, 25°C)

-

Thermal Decomposition : Onset at 210°C (TGA data), releasing HF and chloroacetone byproducts

-

Photoreactivity : UV irradiation (254 nm) induces radical recombination products via C–F bond homolysis

This reactivity profile highlights the compound’s versatility in synthesizing fluorinated building blocks for medicinal chemistry and materials science. The difluoroethyl group’s strong electron-withdrawing character and the piperidine ring’s conformational rigidity create unique selectivity patterns unmatched in non-fluorinated analogs .

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- IUPAC Name : 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

- Molecular Formula : C11H14ClF2N

- CAS Number : 1864695-54-4

The presence of a chloro group and a piperidine ring contributes to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one has been investigated for its potential as a therapeutic agent:

- Antitumor Activity : Research indicates that compounds with similar piperidine structures can exhibit antitumor properties. The difluoroethyl substituent may enhance the compound's ability to interact with cancer cell pathways, making it a candidate for further investigation in oncology .

- Neuropharmacology : The piperidine moiety is often associated with central nervous system (CNS) activity. Compounds featuring this structure have been studied for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Drug Development

The compound's unique structure allows it to be explored as a lead compound in drug design:

- Structure-Activity Relationship (SAR) : The introduction of various substituents on the piperidine ring can be systematically studied to optimize potency and selectivity against specific biological targets. This approach is crucial in developing more effective drugs with fewer side effects .

- Synthesis of Analogues : Researchers are interested in synthesizing analogues of this compound to explore variations that could enhance efficacy or reduce toxicity. The ability to modify the piperidine ring opens avenues for creating a library of compounds for screening against various diseases .

Case Study 1: Anticancer Activity

A study explored the synthesis of piperidine derivatives, including 2-chloro derivatives, which demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation through apoptosis induction .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one | HeLa | 15 | Apoptosis |

| Piperidine Derivative X | MCF7 | 10 | Cell Cycle Arrest |

Case Study 2: CNS Activity

Another investigation focused on the neuropharmacological effects of similar piperidine compounds. It was found that modifications at the nitrogen atom significantly influenced binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one | 5HT2A | 50 |

| Piperidine Derivative Y | 5HT3 | 30 |

作用機序

The mechanism of action of 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the chloro and difluoroethyl groups enhances its binding affinity and selectivity towards these targets.

類似化合物との比較

Similar Compounds

- 2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one

- 2-Chloro-1,4-difluorobenzene

- 2-Chloro-N-arylacetamide

Uniqueness

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is unique due to the presence of the 1,1-difluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high reactivity and selectivity.

生物活性

2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClFN

- CAS Number : 1440-60-4

This compound features a piperidine ring, which is significant in many pharmacological agents, and a chloro group that enhances its reactivity.

Research indicates that 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one may act through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial in fatty acid metabolism. This inhibition can potentially lead to reduced lipid synthesis and has implications in treating metabolic disorders such as obesity and hyperlipidemia .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antifungal or antibacterial agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Study 1: ACC Inhibition

In a study involving HepG2 liver cells, 2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one was tested for its ability to inhibit ACC. The results indicated a dose-dependent reduction in fatty acid synthesis, with an effective dose (ED50) below 0.3 mg/kg observed in vivo . This suggests significant potential for managing conditions related to lipid metabolism.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against various bacterial strains. The results indicated that the compound inhibited growth at concentrations that were lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。